molecular formula C12H24O B14464276 2,2,3,5,5-Pentamethylheptan-4-one CAS No. 65840-90-6

2,2,3,5,5-Pentamethylheptan-4-one

Cat. No.: B14464276
CAS No.: 65840-90-6
M. Wt: 184.32 g/mol
InChI Key: IBWVZCNCDOOESL-UHFFFAOYSA-N
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Description

2,2,3,5,5-Pentamethylheptan-4-one is a branched aliphatic ketone with a seven-carbon chain (heptan-4-one backbone) and five methyl substituents at positions 2, 2, 3, 5, and 5. This structure confers significant steric hindrance and reduced polarity compared to linear ketones.

Properties

CAS No.

65840-90-6

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2,2,3,5,5-pentamethylheptan-4-one

InChI

InChI=1S/C12H24O/c1-8-12(6,7)10(13)9(2)11(3,4)5/h9H,8H2,1-7H3

InChI Key

IBWVZCNCDOOESL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)C(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5,5-Pentamethylheptan-4-one can be achieved through several methods. One common approach involves the alkylation of a suitable ketone precursor with methylating agents under controlled conditions. For example, the reaction of 2,2,3,5,5-Pentamethylheptane with an oxidizing agent can yield the desired ketone.

Industrial Production Methods: Industrial production of 2,2,3,5,5-Pentamethylheptan-4-one typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,5,5-Pentamethylheptan-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2,3,5,5-Pentamethylheptan-4-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ketone reactivity.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3,5,5-Pentamethylheptan-4-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

2,2,4,4-Tetramethyl-3-pentanone (CAS 815-24-7)

  • Structure : A shorter-chain ketone (pentan-3-one backbone) with four methyl groups at positions 2, 2, 4, and 4.
  • Key Differences :
    • Chain Length : Shorter carbon chain (C5 vs. C7 in the target compound).
    • Methyl Substitution : Fewer methyl groups (4 vs. 5).
    • Ketone Position : Central ketone at position 3 vs. position 4 in the target compound.
  • Lower molecular weight (C9H16O vs. C12H22O) may result in a lower boiling point .

3,4,5,6,6-Pentamethylheptan-2-one (Cited in )

  • Structure : A heptan-2-one derivative with methyl groups at positions 3, 4, 5, 6, and 6.
  • Key Differences :
    • Ketone Position : Ketone at position 2 vs. position 4.
    • Methyl Distribution : Asymmetric substitution (methyls at positions 3, 4, 5, 6, 6) vs. symmetric substitution (2, 2, 3, 5, 5) in the target compound.
  • Implications: The terminal ketone (position 2) may increase polarity slightly compared to the centrally located ketone in the target compound. Differences in methyl distribution could affect solubility in nonpolar solvents .

5-(2-Hydroxyphenyl)-2,2,5,6,6-Pentamethylheptan-3-one (CAS 61393-24-6)

  • Structure : A pentamethylheptan-3-one derivative with a hydroxyphenyl substituent at position 5.
  • Key Differences :
    • Functional Groups : Addition of a hydroxyphenyl group introduces aromaticity and hydrogen-bonding capability.
    • Ketone Position : Ketone at position 3 vs. position 4.
  • Implications: Enhanced solubility in polar solvents due to the hydroxyphenyl group. Potential for UV absorption or fluorescence, unlike the purely aliphatic target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features
2,2,3,5,5-Pentamethylheptan-4-one C12H22O Not Provided 182.30 Heptan-4-one, 5 methyl groups
2,2,4,4-Tetramethyl-3-pentanone C9H16O 815-24-7 140.23 Pentan-3-one, 4 methyl groups
3,4,5,6,6-Pentamethylheptan-2-one C12H22O Not Provided 182.30 Heptan-2-one, asymmetric methyl groups
5-(2-Hydroxyphenyl)-2,2,5,6,6-Pentamethylheptan-3-one C19H28O2 61393-24-6 288.43 Heptan-3-one, hydroxyphenyl substituent

Research Findings and Implications

Steric Effects : The target compound’s symmetric methyl substitution may enhance thermal stability compared to asymmetric analogs like 3,4,5,6,6-pentamethylheptan-2-one, which could exhibit conformational strain .

Applications : Branched ketones are frequently used in fragrances due to their volatility and stability. highlights toxicologic reviews of structurally related alcohols (e.g., 3,4,5,6,6-pentamethylheptan-2-ol), suggesting similar safety evaluations may apply to the target compound in industrial applications .

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